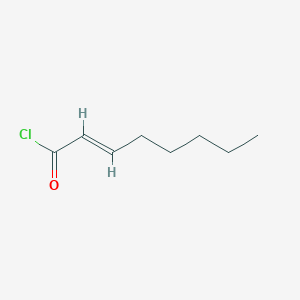
(E)-oct-2-enoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-oct-2-enoyl Chloride is an organic compound with the molecular formula C8H13ClO. It is a derivative of octenoic acid, where the hydroxyl group is replaced by a chlorine atom. This compound is characterized by the presence of a double bond in the trans configuration, which is denoted by the “(E)” prefix. It is commonly used in organic synthesis and various industrial applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (E)-oct-2-enoyl Chloride can be synthesized through several methods. One common approach involves the reaction of octenoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale reactions using thionyl chloride due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure safety and maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-oct-2-enoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form octenoic acid and hydrochloric acid.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens and hydrogen halides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, primary amines, and alcohols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Addition Reactions: Halogens like bromine or chlorine and hydrogen halides such as hydrogen chloride are used under controlled conditions.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through nucleophilic substitution.
Octenoic Acid: Formed through hydrolysis.
Dihalides: Formed through addition reactions with halogens.
Wissenschaftliche Forschungsanwendungen
(E)-oct-2-enoyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-oct-2-enoyl Chloride involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nucleophile involved. The double bond in the compound also allows for addition reactions, further expanding its reactivity profile.
Vergleich Mit ähnlichen Verbindungen
Octanoyl Chloride: Lacks the double bond present in (E)-oct-2-enoyl Chloride, making it less reactive in certain addition reactions.
Hexanoyl Chloride: Shorter carbon chain, resulting in different physical properties and reactivity.
Decanoyl Chloride: Longer carbon chain, which affects its solubility and reactivity.
Uniqueness: this compound is unique due to the presence of the double bond in the trans configuration, which imparts specific reactivity and physical properties. This makes it particularly useful in applications requiring selective reactivity and specific molecular configurations.
Eigenschaften
Molekularformel |
C8H13ClO |
|---|---|
Molekulargewicht |
160.64 g/mol |
IUPAC-Name |
(E)-oct-2-enoyl chloride |
InChI |
InChI=1S/C8H13ClO/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3/b7-6+ |
InChI-Schlüssel |
SUHXRRRGYUULBU-VOTSOKGWSA-N |
Isomerische SMILES |
CCCCC/C=C/C(=O)Cl |
Kanonische SMILES |
CCCCCC=CC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


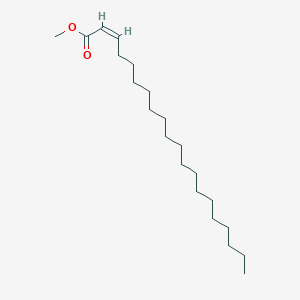
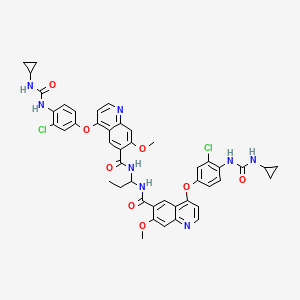
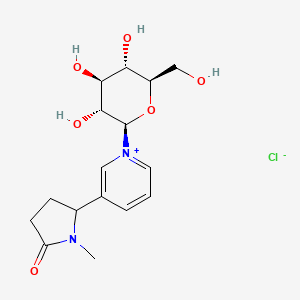
![ethyl 6-[(Z)-2-chloro-2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B13847800.png)
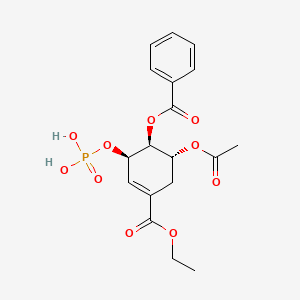
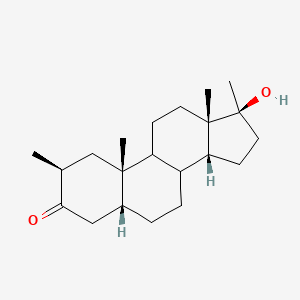
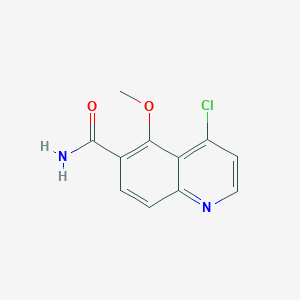
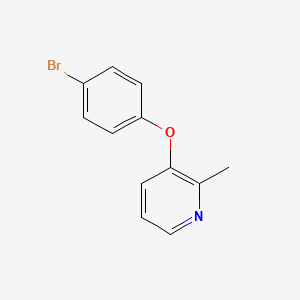
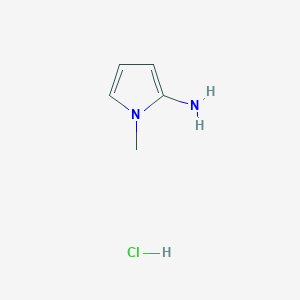
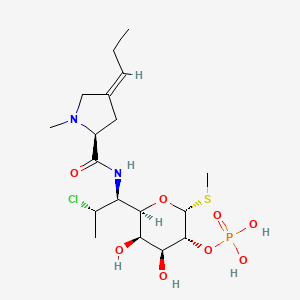
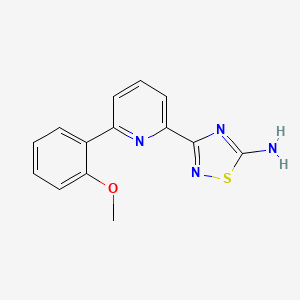
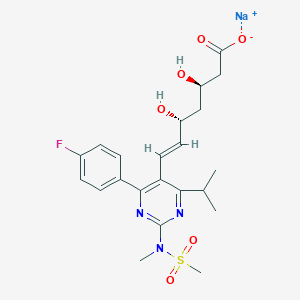
![(S)-1-(5-((2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)sulfonyl)-3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)ethan-1-one](/img/structure/B13847837.png)
![N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide](/img/structure/B13847854.png)
